3-(3-Bromo-4-methylphenyl)propanal
Description
3-(3-Bromo-4-methylphenyl)propanal is an aromatic aldehyde characterized by a propanal backbone substituted with a brominated and methylated phenyl group at the third carbon position. This compound is structurally distinct due to the electron-withdrawing bromine atom and the electron-donating methyl group on the aromatic ring. The bromine atom enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the aldehyde group offers nucleophilic reactivity for condensation or oxidation reactions .
Properties
IUPAC Name |
3-(3-bromo-4-methylphenyl)propanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-8-4-5-9(3-2-6-12)7-10(8)11/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKXWNMNSYQDSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-methylphenyl)propanal typically involves the bromination of 4-methylacetophenone followed by a series of reactions to introduce the propanal group. One common method includes:
Bromination: 4-methylacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-methylacetophenone.
Reduction: The brominated product is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to form 3-(3-bromo-4-methylphenyl)propan-1-ol.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-methylphenyl)propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products
Oxidation: 3-(3-Bromo-4-methylphenyl)propanoic acid.
Reduction: 3-(3-Bromo-4-methylphenyl)propan-1-ol.
Substitution: 3-(3-Methoxy-4-methylphenyl)propanal.
Scientific Research Applications
3-(3-Bromo-4-methylphenyl)propanal has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-methylphenyl)propanal depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. In medicinal chemistry, its mechanism of action would be specific to the target molecule it is incorporated into, potentially involving interactions with biological macromolecules such as enzymes or receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(3-Bromo-4-methylphenyl)propanal with three related compounds: 3-(methylthio)propanal, propanal, and 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid. Key differences in structure, reactivity, and applications are highlighted.
3-(Methylthio)propanal
- Structure : Contains a methylthio (-SCH₃) group instead of a brominated phenyl group.
- Reactivity : The sulfur atom in the methylthio group participates in nucleophilic reactions and contributes to odor-active properties. It is a key intermediate in the Maillard reaction, forming meaty and cooked potato aromas in food systems .
- Applications : Widely studied in food chemistry for its role in flavor formation during roasting (e.g., peanuts, coffee). Its odor threshold is significantly lower than that of this compound, making it more impactful in sensory applications .
| Property | This compound | 3-(Methylthio)propanal |
|---|---|---|
| Functional Group | Bromophenyl aldehyde | Methylthio aldehyde |
| Odor Profile | Not reported in literature | Meaty, cooked potato |
| Key Reactivity | Cross-coupling, oxidation | Maillard reaction |
| Applications | Organic synthesis | Food flavoring |
Propanal
- Structure : A simple aldehyde without aromatic or heavy atom substituents.
- Reactivity : Highly volatile and reactive, participating in aldol condensations and atmospheric oxidation. Unlike this compound, it lacks steric hindrance, enabling faster reaction kinetics .
- Environmental Behavior : Propanal exhibits rapid atmospheric variability due to local emissions (e.g., lab exhaust), whereas brominated analogs like this compound are less volatile and more persistent .
| Property | This compound | Propanal |
|---|---|---|
| Volatility | Low (due to bromine) | High |
| Atmospheric Lifetime | Long | Short |
| Synthetic Utility | Specialty chemical precursor | Bulk chemical synthesis |
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic Acid
- Structure : Features a carboxylic acid group and ethyl/methyl substituents instead of an aldehyde.
- Reactivity : The carboxylic acid group enables salt formation or esterification, contrasting with the aldehyde’s nucleophilic reactivity. The ethyl group introduces steric effects absent in this compound .
- Crystallography : Single-crystal X-ray studies confirm its planar aromatic ring and dihedral angles influenced by substituents, a trait shared with brominated phenylpropanals .
| Property | This compound | 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic Acid |
|---|---|---|
| Functional Group | Aldehyde | Carboxylic acid |
| Steric Effects | Moderate (methyl group) | High (ethyl and methyl groups) |
| Applications | Organic intermediates | Crystal engineering, pharmaceuticals |
Research Findings and Implications
- Electronic Effects : The bromine atom in this compound deactivates the aromatic ring, directing electrophilic substitution to specific positions. This contrasts with sulfur-containing analogs like 3-(methylthio)propanal, where the sulfur atom activates adjacent carbons .
- Thermal Stability : Brominated aromatic aldehydes generally exhibit higher thermal stability compared to sulfur-containing analogs, which degrade at elevated temperatures (e.g., during roasting) to form thiazoles and thiophenes .
- Synthetic Challenges : The steric bulk of the bromophenyl group may hinder catalytic adsorption on surfaces like NiMoS, unlike simpler aldehydes such as propanal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
